molecular formula C24H17F2NO2 B2880570 6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866348-95-0

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2880570
CAS No.: 866348-95-0
M. Wt: 389.402
InChI Key: BSDLGKHBDPVRLF-UHFFFAOYSA-N
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Description

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections. This compound is characterized by the presence of fluorine atoms, which enhance its biological activity and stability.

Preparation Methods

The synthesis of 6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 4-methylbenzoyl chloride.

    Formation of Intermediate: The reaction between 3-fluorobenzyl chloride and 4-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as palladium on carbon, to form the quinoline ring structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve higher yields and purity.

Chemical Reactions Analysis

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinolin-4-one derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions.

Scientific Research Applications

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluoroquinolone derivatives.

    Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial DNA gyrase and topoisomerase IV.

    Medicine: It is explored for its potential use in developing new antibacterial drugs to treat resistant bacterial infections.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar core structure, the presence of different substituents and fluorine atoms at various positions imparts unique properties to each compound. For example:

    Ciprofloxacin: Known for its broad-spectrum antibacterial activity and high potency.

    Levofloxacin: Noted for its enhanced activity against Gram-positive bacteria.

    Moxifloxacin: Recognized for its improved pharmacokinetic properties and reduced side effects.

The uniqueness of this compound lies in its specific substitution pattern, which may offer distinct advantages in terms of antibacterial activity and stability.

Properties

IUPAC Name

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-5-7-17(8-6-15)23(28)21-14-27(13-16-3-2-4-18(25)11-16)22-10-9-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLGKHBDPVRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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